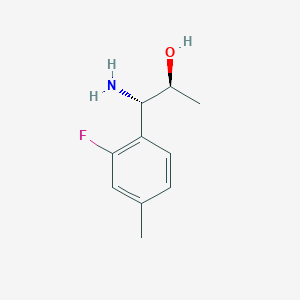
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. Its unique structure, featuring a fluorine atom and a methyl group on the aromatic ring, contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(2-fluoro-4-methylphenyl)ethanone.
Amination: The resulting alcohol is then subjected to amination reactions to introduce the amino group, forming the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone group can be reduced back to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(2-fluoro-4-methylphenyl)ethanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Amino-1-(2-fluoro-4-methylphenyl)ethanol: A related compound with a similar structure but lacking the chiral center.
1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-one: A ketone derivative with different reactivity and applications.
Uniqueness
(1S,2S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and related compounds
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
Clave InChI |
IELIGXRCKRVDSD-OIBJUYFYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H]([C@H](C)O)N)F |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(C)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
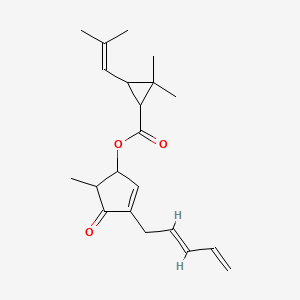
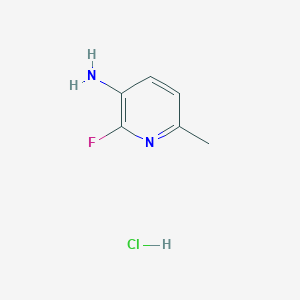

![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)

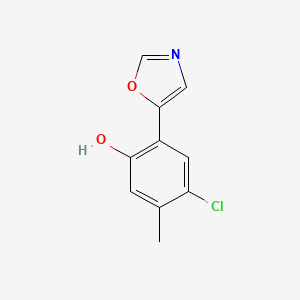
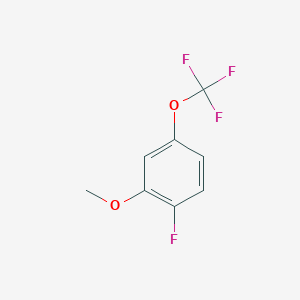
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)

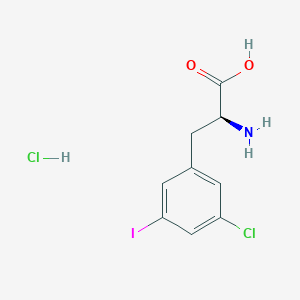
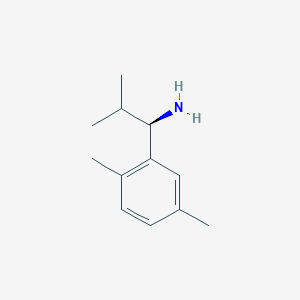
![6-Chlorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13041344.png)
